ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate
Overview
Description
Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(3-methylphenyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C25H21ClN2O4S and its molecular weight is 481.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.0910560 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study on the synthesis of thiazoles and their derivatives, including those related to the compound , found that these molecules exhibit significant antimicrobial activity against various bacterial and fungal strains (Wardkhan et al., 2008). This highlights the potential of such compounds in developing new antimicrobial agents.
- Another research effort focused on the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes. These compounds, related to the target compound through their thiophene core, were characterized and their solvatochromic behavior and tautomeric structures evaluated, indicating potential applications in dye and pigment industries (Karcı & Karcı, 2012).
Chemical Structure and Properties
- The molecular structure and hydrogen bonding patterns of certain ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates were explored, offering insights into the complex interactions that govern the stability and reactivity of these molecules. Such studies are crucial for understanding how similar compounds might interact with biological targets or other chemical entities (Costa et al., 2007).
- Research on azo benzo[b]thiophene derivatives and their application as disperse dyes on polyester fabrics presented a synthesis pathway that could be relevant for creating functional materials with specific properties, such as colorfastness and antimicrobial activity (Sabnis & Rangnekar, 1989).
Potential for Further Development
- The synthesis of lignan conjugates via cyclopropanation and their evaluation for antimicrobial and antioxidant activities provide a template for the development of novel compounds with enhanced biological activities. This approach could be applicable to derivatives of the compound , suggesting avenues for the creation of new drugs or functional materials (Raghavendra et al., 2016).
Properties
IUPAC Name |
ethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-(3-methylphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-4-31-25(30)21-18(16-9-7-8-14(2)12-16)13-33-24(21)27-23(29)20-15(3)32-28-22(20)17-10-5-6-11-19(17)26/h5-13H,4H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOANTAZZKHQNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC(=C2)C)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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